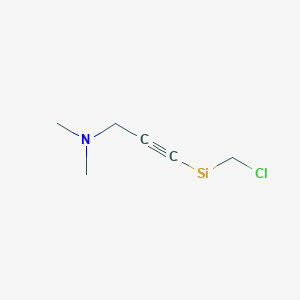![molecular formula C18H10Cl3NO4 B12529016 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene CAS No. 674283-78-4](/img/structure/B12529016.png)
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3 It is known for its unique structure, which includes multiple chlorine and nitro groups attached to a benzene ring
Métodos De Preparación
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4-chloro-2-nitrophenol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene include:
2,4-Dichloro-1-nitrobenzene: Shares similar structural features but lacks the additional phenoxy group.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but is a simpler molecule.
2,4-Dichlorophenol: Similar in having chlorine atoms but lacks the nitro group and additional phenoxy structure.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
Número CAS |
674283-78-4 |
|---|---|
Fórmula molecular |
C18H10Cl3NO4 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
4-chloro-1-(2,4-dichlorophenoxy)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-5-7-15(13(21)9-11)25-17-8-6-12(20)10-18(17)26-16-4-2-1-3-14(16)22(23)24/h1-10H |
Clave InChI |
VCFKDWYHTPCNIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
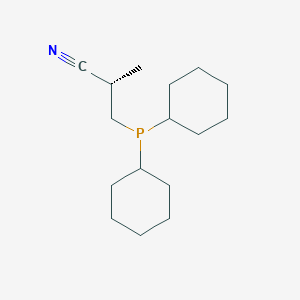
![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
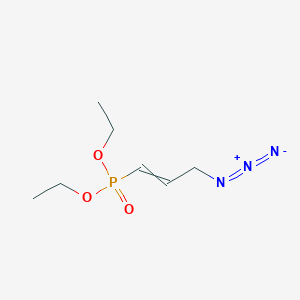
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
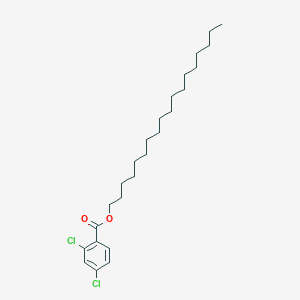
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
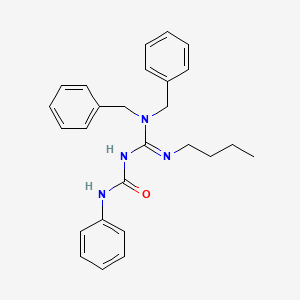
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
